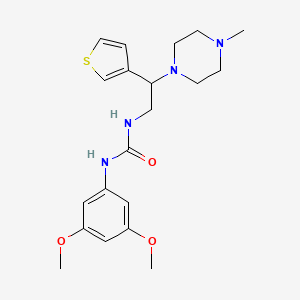
1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H28N4O3S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,5-Dimethoxyphenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H24N4O2S, with a molecular weight of approximately 356.47 g/mol. The structure features a urea linkage, a dimethoxyphenyl group, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxyphenyl isocyanate with 4-methylpiperazine and thiophen-3-yl ethylamine. The process can be optimized for yield and purity through various organic synthesis techniques, including solvent selection and reaction conditions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and gastric cancer (NUGC-3) cell lines with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation. For example, studies have shown that related compounds can increase p53 expression levels and activate caspase pathways leading to programmed cell death . Additionally, molecular docking studies suggest strong interactions between the compound and target proteins involved in cancer progression.
Anti-inflammatory Effects
In addition to anticancer properties, urea derivatives exhibit anti-inflammatory activity. Research indicates that certain structural modifications enhance their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimicrobial Properties
Compounds in this class have also been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against both bacterial and fungal strains, indicating potential applications in treating infections .
Case Study 1: Anticancer Efficacy
A study conducted on a series of urea derivatives demonstrated that modifications to the piperazine ring significantly increased cytotoxicity against MDA-MB-231 breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Case Study 2: Anti-inflammatory Activity
In another investigation, a derivative similar to this compound was tested for its anti-inflammatory properties in an animal model of arthritis. Results showed a marked reduction in inflammatory markers compared to controls .
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-23-5-7-24(8-6-23)19(15-4-9-28-14-15)13-21-20(25)22-16-10-17(26-2)12-18(11-16)27-3/h4,9-12,14,19H,5-8,13H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHWITXLGUFGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














